![molecular formula C15H8F6O2 B1337307 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 195457-74-0](/img/structure/B1337307.png)
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” is an organic compound with the linear formula (CF3)2C6H3CH2CO2H . It has a molecular weight of 272.14 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involved the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Molecular Structure Analysis
The molecular structure of “3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” can be represented by the SMILES string OC(=O)Cc1cc(cc(c1)C(F)(F)F)C(F)(F)F .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 121-123 °C . It is soluble in methanol .Scientific Research Applications
Polymer Synthesis and Material Properties
Poly(amide-imide)s Synthesis
Novel fluorinated diimide-diacid monomers, including derivatives related to the target compound, have been synthesized for the creation of poly(amide-imide)s (PAIs). These PAIs exhibit high glass transition temperatures, excellent thermal stability, and good solubility in organic solvents. Their optical transparency and low dielectric constants make them suitable for advanced material applications, highlighting their significance in the field of polymer chemistry and material science (Liu et al., 2017).
Polyimides with Enhanced Properties
Research has also focused on synthesizing new fluorinated aromatic diamine monomers for the creation of fluorine-containing polyimides. These materials demonstrate solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties. This research underlines the potential of such compounds in developing high-performance polyimides for various applications (Yin et al., 2005).
Chemical Synthesis and Catalysis
Amidation Catalyst
A study on 2,4-bis(trifluoromethyl)phenylboronic acid, a related compound, has shown it to be an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalytic process is crucial for α-dipeptide synthesis, indicating the utility of trifluoromethyl-substituted compounds in facilitating important organic transformations (Wang, Lu, & Ishihara, 2018).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that the compound can be used in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Biochemical Pathways
It’s known that the compound can be involved in the synthesis of various pharmaceuticals through the suzuki–miyaura cross-coupling reaction .
Result of Action
It’s known that the compound can be used in the synthesis of various pharmaceuticals .
Action Environment
It’s known that the compound can be safely prepared and carried on to advanced intermediates when prepared and handled according to certain methods .
properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)8-1-3-9(4-2-8)13(22)23/h1-7H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXMMDMXBCYZQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444536 |
Source
|
Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
195457-74-0 |
Source
|
Record name | 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195457-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.